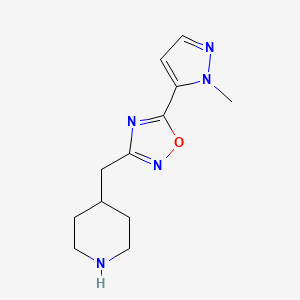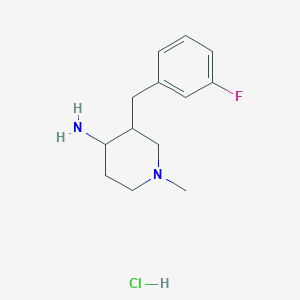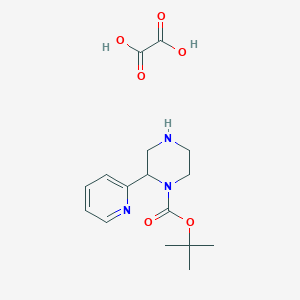![molecular formula C12H12ClN3 B11786915 4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina es un compuesto heterocíclico caracterizado por un sistema de anillos fusionados de piridina y pirimidina, con un átomo de cloro en la posición 4 y un grupo ciclopentil en la posición 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina normalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación de compuestos intermedios como la 4-cloropirrolo[2,3-d]pirimidina. Este intermedio se puede sintetizar a través de una serie de reacciones que involucran cianoacetato de etilo, tiourea, alcohol cáustico y 2-cloroacetaldehído . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol y agua de amoníaco, con catalizadores como níquel activo para mejorar la eficiencia de la reacción .
Métodos de Producción Industrial
Los métodos de producción industrial para la 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina se centran en optimizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Estos métodos pueden implicar el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar una producción de alta calidad. El proceso normalmente incluye pasos como reflujo, concentración a presión reducida y ajustes de pH para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina experimenta varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El átomo de cloro en la posición 4 puede ser reemplazado por nucleófilos en condiciones adecuadas.
Sustitución Electrofílica: El compuesto puede participar en reacciones de sustitución electrofílica, particularmente en el anillo de piridina.
Reacciones de Acoplamiento: Puede experimentar reacciones de acoplamiento de Suzuki, que son útiles para formar enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, bases como el hidróxido de sodio para la sustitución nucleofílica y ácidos como el ácido clorhídrico para la sustitución electrofílica. Las condiciones de reacción a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con aminas puede producir derivados amino-sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones Científicas De Investigación
La 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos, como las quinasas. Al unirse al sitio activo de estas enzimas, el compuesto inhibe su actividad, afectando así las vías de señalización celular involucradas en la división y supervivencia celular. Esta inhibición puede conducir a la supresión del crecimiento tumoral y la modulación de las respuestas inmunitarias .
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-7H-pirrolo[2,3-d]pirimidina: Comparte un núcleo de pirimidina similar pero carece del grupo ciclopentil, lo que lo hace menos voluminoso y potencialmente altera su reactividad y propiedades de unión.
Derivados de Pirido[3,4-d]pirimidina: Estos compuestos tienen variaciones en sus sustituyentes, que pueden impactar significativamente su actividad biológica y propiedades químicas.
Unicidad
La 4-Cloro-2-ciclopentilpirido[3,4-d]pirimidina es única debido a su patrón de sustitución específico, que imparte propiedades estéricas y electrónicas distintas. Esta singularidad lo convierte en un andamio valioso para diseñar compuestos novedosos con actividades biológicas adaptadas y perfiles farmacocinéticos mejorados .
Propiedades
Fórmula molecular |
C12H12ClN3 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
4-chloro-2-cyclopentylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3/c13-11-9-5-6-14-7-10(9)15-12(16-11)8-3-1-2-4-8/h5-8H,1-4H2 |
Clave InChI |
NXXXAEHQHYGIIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)







![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
